![molecular formula C15H15N9 B2681381 N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2201735-81-9](/img/structure/B2681381.png)
N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective inhibitor of Janus kinase 1 (JAK1), making it a promising candidate for therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves multiple steps, starting with the preparation of the core scaffold, 7H-pyrrolo[2,3-d]pyrimidin-4-amineThe reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidin-3-amine moiety, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives .
科学研究应用
Inhibition of Protein Kinases
One of the primary applications of this compound is in the inhibition of specific protein kinases, particularly Janus Kinase 1 (JAK1). Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent inhibitory activity against JAK1, making them promising candidates for treating autoimmune diseases and certain cancers. For instance, a related compound demonstrated an IC50 value of 8.5 nM against JAK1 with significant selectivity over JAK2 .
Therapeutic Use in Autoimmune Disorders
The compound's ability to inhibit JAK1 suggests its potential use in treating various autoimmune disorders such as rheumatoid arthritis and lupus. The immunosuppressive properties of pyrrolo[2,3-d]pyrimidine derivatives have been documented in several studies highlighting their effectiveness in reducing disease symptoms and progression .
Cancer Therapy
The compound's mechanism of action may extend to oncology, where it can be utilized as part of combination therapies targeting specific signaling pathways involved in tumor growth and metastasis. Its structural analogs have been shown to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
Case Study 1: JAK1 Inhibition
A study focused on the synthesis and evaluation of a series of pyrrolo[2,3-d]pyrimidine derivatives found that one variant exhibited selective inhibition against JAK1 with minimal off-target effects. In vivo studies demonstrated efficacy in animal models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), indicating potential for clinical application in inflammatory conditions .
Case Study 2: Immunosuppressive Effects
Another investigation assessed the immunosuppressive effects of pyrrolo[2,3-d]pyrimidine compounds in models of organ transplantation. The results showed significant reduction in graft rejection rates when treated with these compounds compared to controls, supporting their use as immunosuppressive agents .
Comparative Analysis of Related Compounds
To better understand the efficacy and potential applications of N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine, a comparison with other known inhibitors is useful.
Compound Name | Target Kinase | IC50 (nM) | Selectivity Index |
---|---|---|---|
Compound A | JAK1 | 8.5 | 48 (vs JAK2) |
Compound B | JAK3 | 15 | 30 (vs JAK2) |
Compound C | CDK4/6 | 10 | N/A |
作用机制
The compound exerts its effects primarily by inhibiting the activity of JAK1, a key enzyme in the JAK-STAT signaling pathway. This inhibition disrupts the phosphorylation and activation of STAT proteins, thereby modulating the expression of genes involved in inflammation and immune responses .
相似化合物的比较
Similar Compounds
Tofacitinib: Another JAK inhibitor, but less selective for JAK1 compared to N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Baricitinib: A JAK1 and JAK2 inhibitor with broader activity.
Ruxolitinib: Primarily a JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.
Uniqueness
This compound is unique due to its high selectivity for JAK1, which reduces the likelihood of off-target effects and enhances its therapeutic potential .
生物活性
N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
1. Structural Overview
The compound is characterized by a unique arrangement of heterocycles which contributes to its biological properties. The structural formula can be represented as follows:
The presence of multiple nitrogen atoms in the pyrrolo and triazolo moieties is indicative of its potential to interact with various biological targets.
This compound primarily functions as a Janus Kinase (JAK) inhibitor . JAKs are critical mediators in the signaling pathways of various cytokines involved in immune responses and hematopoiesis. By selectively inhibiting JAK1 and JAK3 pathways, this compound can modulate immune responses and inflammation.
3.1 Antiinflammatory Effects
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance:
- In vitro studies demonstrated that JAK inhibitors can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
3.2 Anticancer Properties
The compound has also been investigated for its potential anticancer effects:
- A study indicated that derivatives of pyrrolo[2,3-d]pyrimidines showed inhibition of tumor growth in xenograft models by targeting the PKB pathway (also known as AKT pathway), which is crucial for cell survival and proliferation .
4.1 Clinical Trials
One notable clinical candidate derived from related compounds is PF-04965842, which has shown efficacy in treating autoimmune diseases such as rheumatoid arthritis through selective inhibition of JAK1 .
Study | Compound | Target | Outcome |
---|---|---|---|
Clinical Trial | PF-04965842 | JAK1 | Reduced disease activity in rheumatoid arthritis patients |
Preclinical Study | CCT128930 | PKB | Inhibited tumor growth in mouse models |
5. Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate bioavailability with rapid clearance rates observed in vivo studies . This suggests that while the compound may be effective at inhibiting target kinases, further modifications might be necessary to enhance its pharmacological properties.
6. Toxicity Profile
Preliminary toxicity assessments have indicated that compounds within this class may exhibit harmful effects if ingested or upon skin contact . It is essential to evaluate the safety profile thoroughly before clinical application.
属性
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9/c1-22(15-11-4-5-16-14(11)17-8-18-15)10-6-23(7-10)13-3-2-12-20-19-9-24(12)21-13/h2-5,8-10H,6-7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPANORYOYWQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。